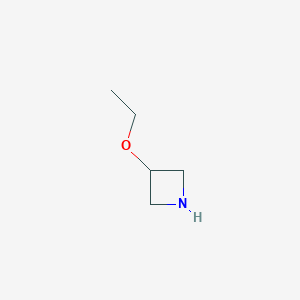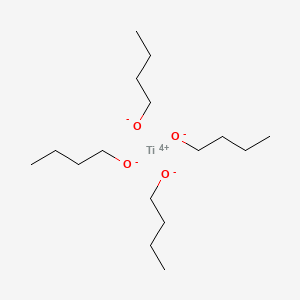
Titanium tetrabutoxide
Overview
Description
Titanium tetrabutoxide (Ti(OBu)4) is a metal alkoxide with the formula Ti(OBu)4. It appears as a colorless odorless liquid, although aged samples can appear yellowish. Due to hydrolysis, it has a weak alcohol-like odor. It is soluble in many organic solvents. Decomposition in water is not hazardous, making it useful as a liquid source of titanium dioxide for coating applications, including nanoscale coatings .
Synthesis Analysis
This compound is produced by treating titanium tetrachloride (TiCl4) with butanol: [TiCl_4 + 4 HOBu \rightarrow Ti(OBu)_4 + 4 HCl] The reaction requires a base to proceed to completion .Molecular Structure Analysis
Like most titanium alkoxides, Ti(OBu)4 exists as a cluster rather than a monomer. It is often depicted as a simple monomer, but its actual structure is more complex .Chemical Reactions Analysis
Titanium butoxide exchanges alkoxide groups with other compounds. It hydrolyzes readily, leading to the formation of titanium dioxide (TiO2) and butanol: [Ti(OBu)_4 + 2 H_2O \rightarrow TiO_2 + 4 HOBu] Various oxo-alkoxo intermediates have been trapped and characterized during these reactions .Scientific Research Applications
Electrochemical Preparation
Titanium tetrabutoxide can be prepared electrochemically, using titanium as both cathode and anode, resulting in high-purity products suitable as precursors for nanometer oxides prepared via sol-gel methods. Optimizing current density and temperature enhances the yield, reaching up to 70% under nitrogen protection (Cai Duo-chang, 2006).
Nanophosphor Synthesis
TiO2:Eu nanoparticles, synthesized through controlled hydrolysis of this compound, demonstrate unique emission behaviors useful in optoelectronics. Doping concentrations and crystallization impact the nanoparticles' properties and applications (M. Pal et al., 2012).
Polymer Catalysis
This compound acts as a catalyst in the polycondensation of poly(butylene terephthalate), a process studied with model molecules to understand catalytic mechanisms and kinetics (F. Pilati et al., 1983; 1985) (Pilati et al., 1985).
Surface Topography
The application of this compound in bismuth titanate coatings, especially on medical-grade steel, affects surface topography, offering potential biomedical industry applications (P. Garzon et al., 2019).
Photocatalytic Mineralization
Titanium(IV) oxide, synthesized from this compound, exhibits high photocatalytic activity in mineralizing acetic acid, producing carbon dioxide at rates surpassing standard photocatalysts (H. Kominami et al., 1996).
Mesoporous Aggregates
Controlled hydrolysis of this compound in non-aqueous media yields mesoporous TiO2 aggregates with high surface area and sponge-like nanostructures, useful in various applications (S. B. Deshpande et al., 2006).
Nanosheet Synthesis
A surfactant-assisted exfoliation method using this compound leads to the synthesis of TiO2 nanosheets, which show promising properties for applications in photovoltaics and batteries (M. Leng et al., 2014).
Tailored Titanium Dioxide Crystals
This compound is integral in creating tailored TiO2 crystals, which have wide-ranging applications across energy, environment, and health sectors due to their unique physicochemical properties (Gang Liu et al., 2014).
Sol-Gel Coatings for Medical Implants
A sol-gel process involving this compound produces coatings combining titanium dioxide and calcium phosphate, enhancing the bonding ability of titanium for medical implants (L. Piveteau et al., 1999).
Photocatalytic Applications in Medicine
Titanium dioxide nanoparticles, including those derived from this compound, are gaining importance in medical therapies, particularly in photodynamic therapy for treating cancers and antibiotic-resistant bacteria (Daniel Ziental et al., 2020).
Enhancing LiMn2O4 Cathode Material
Nanosized TiO2-coated LiMn2O4, prepared via a sol-gel process using this compound, demonstrates improved performance at elevated temperatures, crucial for lithium-ion batteries (Congcong Zhang et al., 2017).
Mechanism of Action
Target of Action
Titanium butoxide, also known as butyl titanate, tetrabutyl titanate, or titanium tetrabutoxide, primarily targets the formation of titanium dioxide (TiO₂) through hydrolysis and subsequent condensation reactions. This compound is widely used in the preparation of titanium oxide materials and catalysts . The primary role of titanium butoxide is to serve as a precursor in the sol-gel process, leading to the formation of TiO₂, which is essential in various applications such as photocatalysis, coatings, and nanomaterials .
Mode of Action
Titanium butoxide interacts with water molecules, leading to hydrolysis and the formation of titanium dioxide. The hydrolysis reaction can be summarized as follows:
Ti(OBu)4+2H2O→TiO2+4HOBu\text{Ti(OBu)}_4 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4\text{HOBu} Ti(OBu)4+2H2O→TiO2+4HOBu
In this reaction, titanium butoxide reacts with water to produce titanium dioxide and butanol. The resulting TiO₂ can then undergo further condensation to form various structures, including nanoparticles and thin films . This interaction is crucial for the compound’s role in creating high-purity titanium dioxide materials.
Biochemical Pathways
Titanium butoxide affects the sol-gel biochemical pathway, which involves the transition from a liquid “sol” into a solid “gel” phase. During this process, titanium butoxide undergoes hydrolysis and polycondensation reactions, leading to the formation of a three-dimensional network of TiO₂. The sol-gel process allows for precise control over the material’s properties, such as porosity and surface area, which are critical for applications in catalysis and material science .
Pharmacokinetics
Its solubility in organic solvents and its reactivity with water are key factors that influence its bioavailability and usability in various processes . Titanium butoxide decomposes in water, which limits its stability in aqueous environments but enhances its utility in organic solvent-based applications .
Result of Action
The molecular and cellular effects of titanium butoxide’s action result in the formation of titanium dioxide, which exhibits unique properties such as high refractive index, photocatalytic activity, and chemical stability. These properties make TiO₂ valuable in applications ranging from sunscreens and pigments to environmental purification and energy generation . The formation of TiO₂ nanoparticles, in particular, is a significant outcome of titanium butoxide’s action, enabling advancements in nanotechnology and materials science .
Action Environment
Environmental factors such as humidity, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of titanium butoxide. For instance, high humidity can accelerate the hydrolysis of titanium butoxide, leading to rapid formation of TiO₂. Temperature also plays a crucial role, as higher temperatures can enhance the reaction rates and influence the morphology of the resulting TiO₂ structures . Additionally, the presence of organic solvents can affect the solubility and reactivity of titanium butoxide, making it essential to control the reaction environment for desired outcomes .
Safety and Hazards
Titanium butoxide is a corrosive, flammable liquid that reacts violently with oxidizing materials. It is incompatible with sulfuric and nitric acids, inorganic hydroxides, peroxides, bases, amines, amides, isocyanates, and boranes. It is irritating to skin and eyes and causes nausea and vomiting if swallowed .
Future Directions
Biochemical Analysis
Biochemical Properties
Titanium tetrabutoxide plays a significant role in biochemical reactions, particularly in the synthesis of titanium dioxide nanoparticles. These nanoparticles are used in various applications, including catalysis and biomedical fields . This compound interacts with enzymes, proteins, and other biomolecules through hydrolysis and condensation reactions. For instance, it can form complexes with catechol, resulting in the formation of catecholate groups bound to titanium . These interactions are crucial for the formation of titanium-based materials with specific properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, titanium dioxide nanoparticles derived from this compound have been shown to impact cellular oxidative stress and inflammation . These effects are mediated through the generation of reactive oxygen species (ROS) and the activation of signaling pathways such as NF-κB and MAPK . Additionally, this compound can induce changes in gene expression related to oxidative stress and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis and condensation reactions, leading to the formation of titanium dioxide nanoparticles. These nanoparticles can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, this compound can inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance . Additionally, the binding interactions of this compound with proteins and nucleic acids can influence cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is known to hydrolyze readily in the presence of water, leading to the formation of titanium dioxide and butanol . This hydrolysis process can affect the long-term stability and activity of this compound in in vitro and in vivo studies. Over time, the degradation of this compound can result in the accumulation of titanium dioxide nanoparticles, which may have long-term effects on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, while at higher doses, it can induce significant toxicity and adverse effects . For example, high doses of this compound have been shown to cause oxidative stress, inflammation, and tissue damage in animal models . These effects are dose-dependent and can vary based on the route of administration and the duration of exposure.
Metabolic Pathways
This compound is involved in metabolic pathways related to its hydrolysis and condensation reactions. The primary metabolic pathway involves the hydrolysis of this compound to form titanium dioxide and butanol . This process is catalyzed by water and can be influenced by various factors such as pH and temperature. Additionally, this compound can interact with enzymes and cofactors involved in oxidative stress responses, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . For example, titanium dioxide nanoparticles derived from this compound can be taken up by cells through endocytosis and distributed to various organelles such as lysosomes and mitochondria . These interactions can influence the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components and post-translational modifications. This compound can be directed to specific compartments or organelles through targeting signals and binding interactions . For instance, titanium dioxide nanoparticles derived from this compound can localize to lysosomes and mitochondria, where they can exert their effects on cellular function and viability . These localization patterns are crucial for understanding the activity and function of this compound at the subcellular level.
Properties
IUPAC Name |
butan-1-olate;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Ti/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWCPXVTRSHPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Ti | |
| Record name | TETRABUTYL TITANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9022-96-2 (homopolymer), 5593-70-4 (Parent) | |
| Record name | Tetrabutyl titanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009022962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6041262 | |
| Record name | Titanium(IV) n-butoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170 °F. Contact may irritate or cause burns., Liquid; Other Solid; Water or Solvent Wet Solid, Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] | |
| Record name | TETRABUTYL TITANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butanol, titanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutyl titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7335 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
593 °F at 760 mmHg (USCG, 1999), 312 °C | |
| Record name | TETRABUTYL TITANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRABUTYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
170 °F (USCG, 1999), 170 °F (CLOSED CUP) | |
| Record name | TETRABUTYL TITANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRABUTYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in most organic solvents except ketones, Sol in aliphatic aromatic, chlorinated, and oxygenated solvents | |
| Record name | TETRABUTYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.998 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.998 @ 25 °C (liquid) | |
| Record name | TETRABUTYL TITANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRABUTYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
11.7 (Air= 1) | |
| Record name | TETRABUTYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS TO LIGHT-YELLOW LIQUID, Pale yellow, viscous liquid | |
CAS No. |
5593-70-4, 9022-96-2 | |
| Record name | TETRABUTYL TITANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrabutyl titanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005593704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009022962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, titanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(IV) n-butoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium tetrabutanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butanol, titanium(4+) salt (4:1), homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM TETRABUTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJS8Q2MX9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRABUTYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-67 °F (USCG, 1999), -55 °C | |
| Record name | TETRABUTYL TITANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9105 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRABUTYL TITANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Titanium tetrabutoxide?
A1: this compound has the molecular formula Ti(OC4H9)4 and a molecular weight of 340.39 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Researchers employ various spectroscopic methods to characterize TBT. FT-IR spectroscopy is commonly used to track the hydrolysis of TBT by analyzing the evolution of the Ti-O-C bands []. Additionally, 1H NMR spectroscopy can confirm the purity of the synthesized TBT [].
Q3: What are the stability characteristics of this compound?
A3: TBT is highly sensitive to moisture and readily hydrolyzes in the presence of water []. This property necessitates storage under dry and inert conditions.
Q4: How is this compound utilized as a catalyst in chemical reactions?
A4: TBT acts as a catalyst in various organic reactions. For example, it catalyzes the hydroalumination of 1,5-hexadiene, favoring the formation of the dimetallated product [].
Q5: Can this compound be used in the synthesis of polymers?
A5: Yes, TBT serves as a catalyst in the synthesis of certain polymers. Notably, it is utilized in the production of poly(butylene terephthalate) (PBT) and poly(trimethylene terephthalate) (PTT) []. Research also explores its use in PET synthesis, comparing its performance to a new titanium dioxide-based catalyst [].
Q6: How does the concentration of this compound affect material properties in sol-gel processes?
A6: In sol-gel processes utilizing TBT, its concentration significantly influences the resulting material's properties. For instance, in preparing titania hollow spheres, increasing TBT concentration leads to increased shell thickness and surface roughness [].
Q7: Can this compound be used to synthesize nanomaterials?
A7: Yes, TBT is a crucial precursor in synthesizing various nanomaterials. Researchers have utilized TBT to produce nano-sized anatase TiO2 powder with high thermal stability through controlled hydrolysis and crystallization in organic media [].
Q8: How is this compound employed in the fabrication of thin films?
A8: TBT plays a vital role in thin film fabrication through techniques like sol-gel dip-coating. This process is employed to create lanthanum-doped anatase TiO2 coatings on light leakage silica fiber [, , ]. Similarly, it is used to deposit BaTiO3 thin films on various substrates for potential applications in optical devices [].
Q9: What are the environmental considerations associated with using this compound?
A9: While TBT is not explicitly discussed as an environmental hazard in the provided research, its hydrolysis product, titanium dioxide, has raised concerns regarding its potential ecotoxicological effects []. Therefore, responsible waste management practices and exploration of alternative titanium sources are crucial for mitigating potential environmental impacts [].
Q10: How is this compound monitored and quantified in research settings?
A10: Researchers use various analytical techniques to monitor and quantify TBT during synthesis and application. Common methods include gas chromatography, X-ray fluorescence spectrometry [], and UV-vis spectroscopy, especially when monitoring the formation of titanium dioxide nanoparticles [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


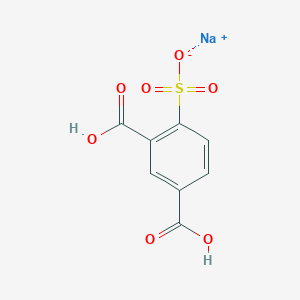
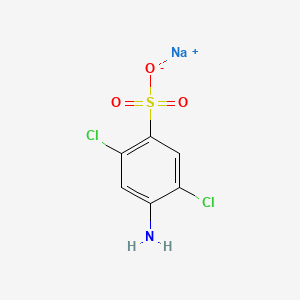
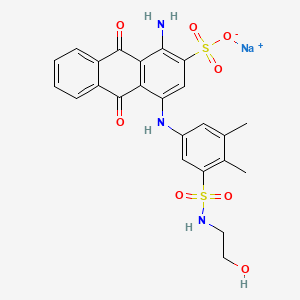



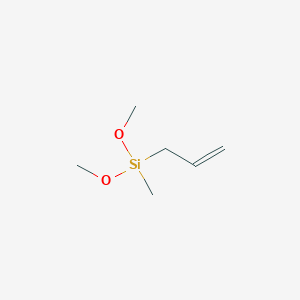
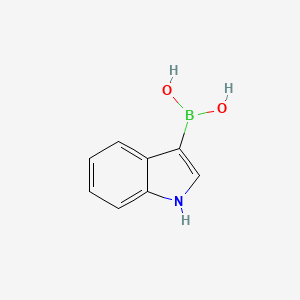
![[1-(Aminomethyl)cyclopropyl]methanol](/img/structure/B1593053.png)




